molecular formula C17H18FNO6S B2467341 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034262-62-7

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2467341
CAS RN: 2034262-62-7
M. Wt: 383.39
InChI Key: NKNAXIAZQWSOAW-UHFFFAOYSA-N
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Description

This compound is a derivative of benzenesulfonamide . It’s a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a hydroxyethyl group, and a 5-fluoro-2-methoxybenzenesulfonamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . The resulting product is then substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .

Scientific Research Applications

Anticancer Potential

Research has identified novel compounds with potential anticancer effects. For example, a study synthesized and evaluated aminothiazole-paeonol derivatives, highlighting their significant anticancer activity against various cancer cell lines, including human gastric and colorectal adenocarcinomas. These compounds showed superior potency and lower cytotoxicity compared to traditional treatments, suggesting a promising avenue for developing new anticancer agents (Tsai et al., 2016).

Photodynamic Therapy for Cancer

Another study explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them effective Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antibacterial Agents

Research into N-substituted sulfonamides bearing the benzodioxane moiety has revealed their significant antibacterial potential against various Gram-negative and Gram-positive bacterial strains. This study underscores the therapeutic potential of such compounds in treating bacterial infections, highlighting their value in developing new antibacterial agents (Abbasi et al., 2016).

Antihypertensive and Diuretic Agents

A study on N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives discovered their significant diuretic, antihypertensive, and anti-diabetic potentials. These findings suggest the possibility of creating hybrid molecules that can act as effective treatments for hypertension and related conditions (Rahman et al., 2014).

COX-2 Inhibitors for Inflammation and Pain

The development of COX-2 inhibitors, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, has been explored for their potential in treating inflammation and pain. Research has shown that introducing a fluorine atom can significantly enhance COX-2 selectivity and efficacy, leading to the identification of potent and selective inhibitors for clinical use (Hashimoto et al., 2002).

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-10-13(20)11-2-4-14-16(8-11)25-7-6-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNAXIAZQWSOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide

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